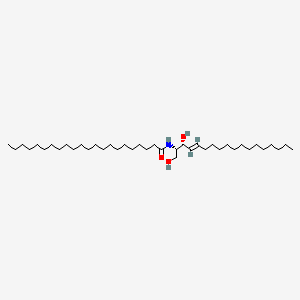

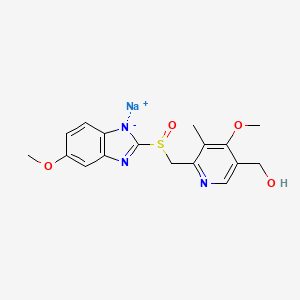

![molecular formula C₁₈H₂₄O₂ B1140504 (8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one CAS No. 19671-53-5](/img/structure/B1140504.png)

(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one is a useful research compound. Its molecular formula is C₁₈H₂₄O₂ and its molecular weight is 272.38. The purity is usually 95%.

BenchChem offers high-quality (8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Steroidal Medicine Synthesis

3|A-Hydroxyestra-4,9-dien-17-one is an important starting compound for the synthesis of steroidal medicines . It can be biosynthetically transformed from phytosterols by Mycobacterium strains . This transformation is crucial in the production of steroidal medicines, which are widely used as antibacterial, anti-inflammatory, antiviral, and anticancer therapeutics .

Production of 4-Androstene-3,17-dione (4-AD)

This compound plays a significant role in the production of 4-Androstene-3,17-dione (4-AD), a key starting material for the synthesis of advanced steroid compounds . The conversion of phytosterols to 4-AD is a critical step in the production of steroidal medicines .

Production of 1,4-Androstadiene-3,17-dione (ADD)

3|A-Hydroxyestra-4,9-dien-17-one is also involved in the production of 1,4-Androstadiene-3,17-dione (ADD), another important starting material for the synthesis of advanced steroid compounds .

Production of 9α-Hydroxyl-4-Androstene-3,17-dione (9OH-AD)

This compound is used in the production of 9α-Hydroxyl-4-Androstene-3,17-dione (9OH-AD), which is another crucial starting material for the synthesis of advanced steroid compounds .

Tissue Selective Anabolic Activity

3|A-Hydroxyestra-4,9-dien-17-one exhibits tissue selective anabolic activity . It has effects on muscle, bone, adiposity, hemoglobin, and prostate . This makes it a potential candidate for therapeutic applications where tissue selectivity is desired .

Potential Clinical Applications

Due to its tissue selective anabolic activity, 3|A-Hydroxyestra-4,9-dien-17-one has potential clinical applications . It could be used in the treatment of conditions that involve muscle wasting, bone loss, and other related disorders .

Mecanismo De Acción

Target of Action

It is prohibited in both human and equine sports due to its potential performance-enhancing effect .

Mode of Action

As an anabolic-androgenic steroid, it is likely to interact with androgen receptors, leading to changes in gene expression and protein synthesis that promote muscle growth .

Biochemical Pathways

Anabolic-androgenic steroids generally affect pathways involved in muscle growth and repair, including the akt/mtor pathway, which regulates protein synthesis, and the mapk/erk pathway, which controls cell growth .

Pharmacokinetics

Anabolic-androgenic steroids are typically metabolized in the liver and excreted in urine

Result of Action

The primary result of 3|A-Hydroxyestra-4,9-dien-17-one action is likely to be increased muscle mass and strength, due to its anabolic-androgenic steroid properties . .

Propiedades

IUPAC Name |

(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12,15-16,19H,2-9H2,1H3/t12?,15-,16+,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFACJJKOZIYTJ-ISYPNPQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C4CCC(C=C4CCC3C1CCC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C4CCC(C=C4CC[C@H]3[C@@H]1CCC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

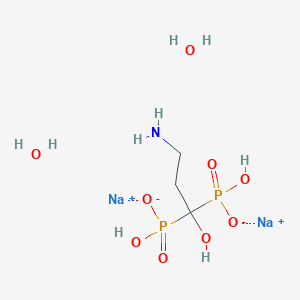

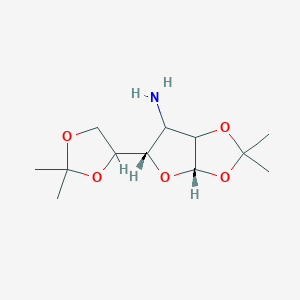

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)